2-(2-Aminothiazol-4-yl)-2-oxoacetic acid
Overview
Description
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazole derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The compound 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid, also known as 2-(2-Aminothiazol-4-yl)glyoxylic acid, is a derivative of 2-aminothiazole 2-aminothiazole derivatives have been reported to exhibit inhibitory activity against a wide range of human cancerous cell lines . They are also part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Mode of Action
2-aminothiazole derivatives are known to have a target-specific advanced mechanism of action . They can act as DNA intercalating agents, apoptotic/angiogenesis and cytotoxic agents, and inhibitors of multiple enzyme targets such as EGFR/VGFER kinase .
Biochemical Pathways
Given the broad pharmacological spectrum of 2-aminothiazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways involved in cell proliferation, apoptosis, angiogenesis, and enzymatic activity.
Result of Action
Given its potential anticancer activity , it can be inferred that this compound may induce cell death, inhibit cell proliferation, and disrupt angiogenesis in cancerous cells.
Biochemical Analysis
Biochemical Properties
The 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid is involved in various biochemical reactions
Cellular Effects
The available literature does not provide specific information on how this compound influences cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The available literature does not provide detailed information on how this compound exerts its effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid typically involves the reaction of 2-aminothiazole with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The process involves heating the reactants to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: The parent compound with similar biological activities.
2-(2-Aminothiazol-4-yl)acetic acid: A closely related compound with slight structural differences.
2-(2-Aminothiazol-4-yl)ethanol: Another derivative with distinct chemical properties
Uniqueness
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid stands out due to its unique combination of an oxo group and an aminothiazole moiety, which enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3S/c6-5-7-2(1-11-5)3(8)4(9)10/h1H,(H2,6,7)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMASTYPGLHRVNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90223408 | |
Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73150-67-1 | |
Record name | 2-Amino-α-oxo-4-thiazoleacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73150-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073150671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-alpha-oxothiazol-4-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90223408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-α-oxothiazol-4-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-amino-1,3-thiazol-4-yl)-2-oxoacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8S9EKV7AU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(2-Aminothiazol-4-yl)-2-oxoacetic acid in pharmaceutical chemistry?
A1: this compound and its salts serve as crucial building blocks in the production of cephalosporin antibiotics []. Cephalosporins represent a vital class of β-lactam antibiotics that combat bacterial infections by inhibiting bacterial cell wall synthesis. This compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.
Q2: The abstract mentions "novel intermediates." What makes the intermediates described in this research novel?
A2: The abstract highlights the novelty of intermediates with the general formula where R is a potentially protected amino group and R' represents either monohalogenomethyl or alkylthiocarbonyl/aralkylthiocarbonyl groups []. This suggests that the described intermediates introduce structural variations, potentially offering advantages in terms of synthesis efficiency, yield, or access to a broader range of cephalosporin derivatives. Further details regarding specific structural modifications and their impact on the synthesis would be necessary to fully elucidate the novelty of these intermediates.
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